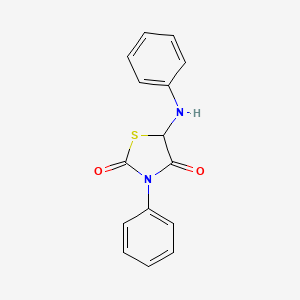
4-(4-bromobenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazolidinedione derivatives, including compounds similar to "4-(4-bromobenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione," involves condensation reactions under specific conditions. For example, the synthesis of similar compounds involves the condensation of benzaldehydes with amino-pyrazolones in the presence of solvents like ethanol or acetic acid under reflux conditions to yield the desired pyrazolidinediones (Naganagowda & Petsom, 2012).
Molecular Structure Analysis
The crystal structure of pyrazolidinedione derivatives reveals significant insights into their molecular geometry and intermolecular interactions. For instance, similar compounds exhibit crystal structures belonging to the monoclinic system, with molecules linked by intermolecular hydrogen bonds forming a zigzag 1D chain along specific axes. This structural arrangement is crucial for understanding the compound's reactivity and interactions (Sun et al., 2007).
Chemical Reactions and Properties
Pyrazolidinedione derivatives participate in various chemical reactions, which are pivotal for their functionalization and application. These reactions include nucleophilic substitution, condensation with different reagents to yield substituted derivatives, and cyclization to form fused or spiro heterocyclic systems. These reactions are influenced by the presence of substituents on the pyrazolidinedione ring, which can significantly alter the compound's chemical properties and reactivity (Abdel-rahman et al., 2004).
Physical Properties Analysis
The physical properties of "4-(4-bromobenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione" and similar compounds, such as solubility, melting point, and crystal structure, are directly related to their molecular structure. The arrangement of molecules in the crystal lattice, the presence of functional groups, and the overall molecular geometry play a significant role in determining these properties. Detailed analysis of these aspects is crucial for the application and manipulation of these compounds in various fields.
Chemical Properties Analysis
The chemical properties of pyrazolidinedione derivatives, including reactivity, stability, and interaction with various reagents, are influenced by their molecular structure. The presence of the bromobenzylidene moiety and the dimethylphenyl group affects the electron distribution within the molecule, altering its reactivity towards nucleophiles, electrophiles, and other chemical agents. Understanding these properties is essential for designing reactions and processes involving these compounds.
properties
IUPAC Name |
(4Z)-4-[(4-bromophenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-11-3-8-15(9-12(11)2)21-18(23)16(17(22)20-21)10-13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,20,22)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQUBXHMJSELBM-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(4-bromobenzylidene)-2-(3,4-dimethylphenyl)-5-hydroxy-2,4-dihydro-3H-pyrazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5183381.png)
![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5183383.png)
![N~2~-(4-ethylphenyl)-N~1~-(3-methylbutyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183390.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5183397.png)
![2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5183403.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5183414.png)
![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5183418.png)
![methyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5183421.png)
![6-(4-isopropyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5183431.png)
![diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate](/img/structure/B5183437.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5183438.png)
![4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5183441.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5183467.png)